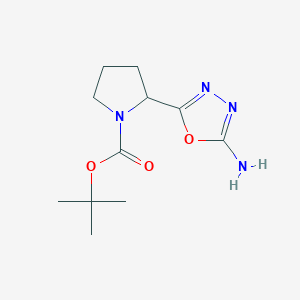

Tert-butyl 2-(5-amino-1,3,4-oxadiazol-2-yl)pyrrolidine-1-carboxylate

CAS No.: 887587-93-1

Cat. No.: VC2938413

Molecular Formula: C11H18N4O3

Molecular Weight: 254.29 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 887587-93-1 |

|---|---|

| Molecular Formula | C11H18N4O3 |

| Molecular Weight | 254.29 g/mol |

| IUPAC Name | tert-butyl 2-(5-amino-1,3,4-oxadiazol-2-yl)pyrrolidine-1-carboxylate |

| Standard InChI | InChI=1S/C11H18N4O3/c1-11(2,3)18-10(16)15-6-4-5-7(15)8-13-14-9(12)17-8/h7H,4-6H2,1-3H3,(H2,12,14) |

| Standard InChI Key | NLUSTBYZNUQYRF-UHFFFAOYSA-N |

| SMILES | CC(C)(C)OC(=O)N1CCCC1C2=NN=C(O2)N |

| Canonical SMILES | CC(C)(C)OC(=O)N1CCCC1C2=NN=C(O2)N |

Introduction

Chemical Structure and Properties

Tert-butyl 2-(5-amino-1,3,4-oxadiazol-2-yl)pyrrolidine-1-carboxylate features a 1,3,4-oxadiazole ring with an amino substituent at the 5-position, connected to a pyrrolidine ring at the 2-position. The pyrrolidine nitrogen is protected with a tert-butoxycarbonyl (Boc) group, which is a common protecting group in organic synthesis. This structural arrangement creates a molecule with several reactive sites and distinctive chemical properties.

Similar compounds in the oxadiazole family typically present as crystalline solids at room temperature with moderate to good stability under standard laboratory conditions. The compound bears structural similarity to 1-Boc-3-(5-Amino- oxadiazol-2-yl)-pyrrolidine, though with notable differences in the attachment position to the pyrrolidine ring.

Based on the analysis of structurally related compounds, the following properties can be anticipated:

| Property | Anticipated Value/Description |

|---|---|

| Molecular Formula | C₁₀H₁₆N₄O₃ |

| Molecular Weight | Approximately 240-250 g/mol |

| Physical State | Likely crystalline solid at room temperature |

| Solubility | Probable good solubility in DMSO, DMF, dichloromethane; limited water solubility |

| Stability | Stable under standard conditions; sensitive to strong acids (Boc deprotection) |

| Functional Groups | Amino group (nucleophilic), oxadiazole (hydrogen-bond acceptor), Boc-protected amine |

The 1,3,4-oxadiazole core provides distinct electronic characteristics that influence the compound's reactivity and biological potential, while the amino group at the 5-position serves as a versatile site for further chemical modifications.

Structural Comparison with Related Compounds

When comparing Tert-butyl 2-(5-amino-1,3,4-oxadiazol-2-yl)pyrrolidine-1-carboxylate with related structures found in literature, several important distinctions emerge:

This comparative analysis highlights that while structural analogs exist in chemical databases, the specific arrangement in Tert-butyl 2-(5-amino-1,3,4-oxadiazol-2-yl)pyrrolidine-1-carboxylate creates a unique chemical entity with potentially distinctive biological properties.

Biological Activities and Applications

The biological potential of Tert-butyl 2-(5-amino-1,3,4-oxadiazol-2-yl)pyrrolidine-1-carboxylate can be inferred from studies on structurally related heterocyclic compounds, particularly those containing oxadiazole and similar nitrogen-containing rings.

Anticipated Pharmacological Properties

Based on research with analogous compounds, several potential biological activities can be projected:

Research on 5-aminopyrazoles, though featuring a different heterocyclic core, provides valuable insights into how compounds with amino-substituted nitrogen heterocycles can exhibit significant biological activities. These compounds have been "deeply studied for their anti-inflammatory and anticancer activity," suggesting similar potential for our target compound .

Structure-Activity Relationships

Evidence from studies on related compounds suggests several structure-activity relationships that may apply to Tert-butyl 2-(5-amino-1,3,4-oxadiazol-2-yl)pyrrolidine-1-carboxylate:

-

The position of the acylhydrazone moiety significantly influences radical scavenging activity, with position 3 of certain heterocyclic scaffolds showing enhanced activity

-

The presence of flexible alkyl chains (such as hydroxyhexyl) can improve ROS inhibition in human platelets and enhance anticancer activity

-

Specific substitution patterns on aromatic portions may target activity against particular cancer cell lines

-

Additional methyl groups at certain positions can be detrimental to biological activity due to steric hindrance

Research and Pharmaceutical Applications

Tert-butyl 2-(5-amino-1,3,4-oxadiazol-2-yl)pyrrolidine-1-carboxylate holds significant potential in several research and pharmaceutical domains.

Medicinal Chemistry Applications

The compound's structure suggests utility in:

-

Serving as a versatile building block in the synthesis of more complex pharmaceutical entities

-

Functioning as a scaffold for developing enzyme inhibitors targeting specific biological pathways

-

Contributing to the design of peptidomimetics, as the Boc-protected pyrrolidine mimics certain amino acid structures

-

Enabling the creation of compound libraries for high-throughput screening campaigns

Synthetic Utility

The presence of the Boc protecting group specifically indicates the compound's value as a synthetic intermediate:

-

The Boc group can be selectively removed under acidic conditions to reveal the pyrrolidine nitrogen for further functionalization

-

The amino group on the oxadiazole ring provides a reactive site for introducing additional structural diversity

-

The entire molecule can serve as a building block in convergent synthesis strategies for complex drug candidates

Chemical Biology

In the field of chemical biology, this compound could potentially serve as:

-

A precursor for developing chemical probes to study specific biological processes

-

A scaffold for creating affinity-based reagents for target identification and validation

-

A component in the design of functional biomolecular tools for research applications

Comparative Analysis of Oxadiazole Derivatives

Oxadiazoles represent an important class of heterocycles in medicinal chemistry, with the 1,3,4-oxadiazole subclass exhibiting particularly diverse biological activities. Recent research has identified several structure-activity correlations that may be relevant to understanding the potential of Tert-butyl 2-(5-amino-1,3,4-oxadiazol-2-yl)pyrrolidine-1-carboxylate.

| Oxadiazole Type | Biological Activities | Structural Requirements | Relevance to Target Compound |

|---|---|---|---|

| 1,3,4-Oxadiazoles | Antimicrobial, anticancer, anti-inflammatory | Amino substituents enhance activity | Target compound contains 5-amino group on 1,3,4-oxadiazole |

| 1,2,4-Oxadiazoles | Anticancer, CNS activities | Position of nitrogen atoms affects target selectivity | Provides contrast to understand isomer-specific activities |

| 2,5-Disubstituted 1,3,4-oxadiazoles | Broad-spectrum bioactivity | Substituent nature at 2,5-positions critical | Target compound has specific substitution pattern at these positions |

Existing research suggests that the specific arrangement in Tert-butyl 2-(5-amino-1,3,4-oxadiazol-2-yl)pyrrolidine-1-carboxylate may confer selective biological activities due to its unique substitution pattern and the combination of the oxadiazole with the Boc-protected pyrrolidine.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume